Cas no 2216-45-7 (4-Methylbenzyl acetate)

4-Methylbenzyl acetate 化学的及び物理的性質
名前と識別子
-
- 4-Methylbenzyl acetate
- (4-methylphenyl)methyl acetate
- p-Methylbenzyl Acetate
- 4-Methylbenzyl ethanoate
- 4-Methylvaleric acid
- 4-tolyl acetate
- p-Acetoxymethyltoluene
- p-methylbenzyl actate
- p-Methylbenzyl alcohol acetate
- p-Tolubenzyl acetate
- p-Xylyl acetate
- Benzenemethanol,4-methyl-, acetate (9CI)
- Benzyl alcohol, p-methyl-, acetate (6CI,7CI,8CI)
- NSC 7001
- p-Methylbenzylacetate
-
- MDL: MFCD00017234
- インチ: 1S/C10H12O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3
- InChIKey: WDCUPFMSLUIQBH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)COC(=O)C
- BRN: 2046163
計算された属性
- せいみつぶんしりょう: 164.08400
- どういたいしつりょう: 164.08373
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1,03 g/cm3
- ふってん: 100°C 10mm
- フラッシュポイント: 100°C/10mm
- 屈折率: 1.501
- PSA: 26.30000
- LogP: 2.05810
- FEMA: 3702
- ようかいせい: 混合できない、または混合しにくい
4-Methylbenzyl acetate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- RTECS番号:DA4940000
- TSCA:Yes
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
4-Methylbenzyl acetate 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
4-Methylbenzyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB131855-1 kg |
4-Methylbenzyl acetate, 98%; . |
2216-45-7 | 98% | 1kg |
€394.50 | 2023-05-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026642-10g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 10g |
¥73 | 2024-05-24 | |
Cooke Chemical | A5453412-250G |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 250g |
RMB 2656.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42290-50g |
(4-methylphenyl)methyl acetate |
2216-45-7 | 50g |
¥1348.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M117867-50g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 50g |
¥240.90 | 2023-09-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22318-250g |
4-Methylbenzyl acetate, 98+% |
2216-45-7 | 98+% | 250g |
¥4478.00 | 2023-03-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026222-100g |
4-Methylbenzyl acetate |
2216-45-7 | 97% | 100g |
¥682 | 2023-04-14 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22318-50g |
4-Methylbenzyl acetate, 98+% |
2216-45-7 | 98+% | 50g |
¥896.00 | 2023-03-09 | |
abcr | AB131855-1kg |
4-Methylbenzyl acetate, 98%; . |
2216-45-7 | 98% | 1kg |
€538.20 | 2024-06-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EQ345-25g |
4-Methylbenzyl acetate |
2216-45-7 | 98% | 25g |
¥592.0 | 2022-02-28 |
4-Methylbenzyl acetate 関連文献
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1. Oxidation of p-methoxytoluene by manganese(III) and iron(III) acetates in the presence of strong acidSakae Uemura,Toshinori Ikeda,Sakuya Tanaka,Masaya Okano J. Chem. Soc. Perkin Trans. 1 1979 2574
-
2. Reactions of lead(IV). Part XXVIII. Oxidative coupling of methylsubstituted benzenoid compounds: formation of biaryls and diarylmethanes in trifluoroacetic acidRichard O. C. Norman,C. Barry Thomas,John S. Willson J. Chem. Soc. Perkin Trans. 1 1973 325
-
Jun Zhang,Yan Xiao,Heng Xu,Chen Zhou,Meidong Lang Polym. Chem. 2016 7 4630
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Jun Zhang,Yan Xiao,Xueli Luo,Lianlei Wen,Andreas Heise,Meidong Lang Polym. Chem. 2017 8 3261
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5. Electrophilic aromatic substitution. Part 20. The solvolyses in aqueous sulphuric acid of 4-methyl-4-nitrocyclohexa-2,5-dienyl acetate and some of its homologues, and their relevance to the nitration of methylbenzenesHugh W. Gibbs,Roy B. Moodie,Kenneth Schofield J. Chem. Soc. Perkin Trans. 2 1978 1145
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Mateus R. Barone,Alan M. Jones Org. Biomol. Chem. 2017 15 10010
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7. Organic oxidation processes. Part II. The reaction of lead tetra-acetate with toluene and related compoundsG. W. K. Cavill,D. H. Solomon J. Chem. Soc. 1954 3943
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8. 333. The activation energy of organic reactions. Part IV. Transmission of substituent influences in ester hydrolysisE. Tommila,C. N. Hinshelwood J. Chem. Soc. 1938 1801
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Shuang Zhu,Lianlei Wen,Yan Xiao,Meidong Lang Polym. Chem. 2020 11 5173
-
Roberto Sole,Sofia Toldo,Marco Bortoluzzi,Valentina Beghetto Catal. Sci. Technol. 2022 12 4561
4-Methylbenzyl acetateに関する追加情報
Chemical Profile of 4-Methylbenzyl Acetate (CAS No: 2216-45-7)
4-Methylbenzyl acetate, identified by its Chemical Abstracts Service (CAS) number 2216-45-7, is an organic compound belonging to the class of esters. This compound is widely recognized for its pleasant aroma and utility in various industrial and laboratory applications. Structurally, it consists of a benzene ring substituted with a methyl group and an acetate moiety, which contributes to its unique chemical properties and reactivity.
The synthesis of 4-methylbenzyl acetate typically involves the esterification of 4-methylbenzyl alcohol with acetic acid, often catalyzed by acid or base catalysts. This reaction is a fundamental process in organic chemistry, showcasing the versatility of esterification in producing compounds with diverse applications. The compound's stability under standard conditions makes it a preferred choice for numerous chemical processes.
In recent years, 4-methylbenzyl acetate has garnered attention in the field of pharmaceutical research due to its potential as an intermediate in drug synthesis. Its structural motif, featuring both aromatic and acetyl functional groups, allows for further derivatization into more complex molecules. For instance, researchers have explored its role in the development of novel bioactive compounds, including those with potential antimicrobial and anti-inflammatory properties.
One of the most compelling aspects of 4-methylbenzyl acetate is its application in the fragrance and flavor industry. The compound's sweet, fruity odor makes it a valuable component in perfumes, cosmetics, and food additives. Its ability to blend well with other aromatic compounds enhances its appeal in these applications. Furthermore, its relatively low toxicity profile compared to some other synthetic fragrances has led to increased adoption in consumer products.
From an industrial perspective, 4-methylbenzyl acetate serves as a key solvent in various chemical reactions. Its ability to dissolve a wide range of organic compounds while maintaining stability under heat makes it indispensable in processes such as polymerization and coating formulations. Additionally, its role as a precursor in the synthesis of more complex esters and amides has been documented in several industrial patents.
The environmental impact of 4-methylbenzyl acetate has also been studied extensively. Research indicates that while it is not highly persistent in the environment, improper disposal can lead to localized contamination. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. These initiatives align with global trends toward sustainable chemistry practices.
In academic research, 4-methylbenzyl acetate has been utilized as a model compound for studying reaction mechanisms and developing new catalytic systems. Its reactivity allows chemists to probe various aspects of organic synthesis, including stereoselectivity and regioselectivity. Such studies contribute to the broader understanding of molecular transformations and pave the way for innovative synthetic strategies.
The pharmaceutical industry continues to explore the therapeutic potential of derivatives of 4-methylbenzyl acetate. By modifying its structure through functional group interconversions, researchers aim to uncover new drugs with enhanced efficacy and reduced side effects. Preliminary studies have shown promising results in several preclinical models, suggesting that further investigation is warranted.
Another area where 4-methylbenzyl acetate finds utility is in agrochemical formulations. Its role as an intermediate in the synthesis of pesticides and herbicides has been documented, highlighting its importance in agricultural chemistry. The compound's ability to act as a carrier or enhancer for active ingredients makes it valuable in developing next-generation agrochemicals that are more effective and environmentally friendly.
The future prospects for 4-methylbenzyl acetate appear bright, driven by ongoing research and technological advancements. As demand for specialized chemicals grows across multiple industries, the compound's versatility ensures its continued relevance. Innovations in synthetic methodologies and applications will likely expand its utility even further, reinforcing its position as a cornerstone molecule in organic chemistry.
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